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Compound of Interest

Compound Name: Human PTHrP-(1-36)

Cat. No.: B15603678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of human Parathyroid Hormone-Related

Protein (PTHrP)-(1-36) and its analogs with the established bone anabolic agent, Parathyroid

Hormone (PTH)-(1-34) (Teriparatide). The following data, protocols, and pathway visualizations

are intended to support research and development efforts in the field of osteoporosis and bone

metabolism.

Quantitative Performance Analysis
The therapeutic efficacy of PTHrP-(1-36) and its analogs stems from their ability to stimulate

bone formation, often with a more favorable profile regarding bone resorption and serum

calcium levels compared to PTH-(1-34). The data presented below summarizes key findings

from clinical and preclinical studies.

Bone Mineral Density (BMD) Changes
Intermittent administration of both PTHrP-(1-36) and PTH-(1-34) analogs leads to significant

increases in bone mineral density. However, studies suggest that PTHrP analogs may offer

advantages, particularly at cortical bone sites.

Table 1: Comparative Changes in Bone Mineral Density (BMD) in Postmenopausal Women

with Osteoporosis
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Therapeutic
Agent

Study Duration
Lumbar
Spine BMD
Increase

Total Hip
BMD
Increase

Femoral
Neck BMD
Increase

PTHrP-(1-36)
PrOP

Study[1]
3 Months

Equivalent to

PTH(1-34)
Increased -

PTH-(1-34)

(Teriparatide)

PrOP

Study[1]
3 Months

Equivalent to

PTHrP(1-36)
- -

Abaloparatide

(PTHrP

Analog)

ACTIVE

Trial[2][3]
18 Months 11.2% 4.2% -

PTH-(1-34)

(Teriparatide)

ACTIVE

Trial[2][3]
18 Months 10.5% 3.3% -

Abaloparatide

(PTHrP

Analog)

Meta-analysis 24 Weeks -

1.46 (WMD)

vs

Teriparatide

1.58 (WMD)

vs

Teriparatide

PTH-(1-34)

(Teriparatide)
Meta-analysis 24 Weeks - - -

WMD: Weighted Mean Difference

Bone Turnover Markers
PTHrP-(1-36) and its analogs have demonstrated a distinct effect on bone turnover markers,

suggesting a greater "anabolic window" where bone formation is favored over resorption.

Table 2: Comparative Effects on Bone Turnover Markers
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Therapeutic
Agent

Study

Bone
Formation
Marker (s-
PINP)

Bone
Resorption
Marker (s-CTX)

Key
Observation

PTHrP-(1-36) PrOP Study[1]

46% & 87%

increase (400 &

600 µg doses)

30% increase

Less pronounced

increase in both

formation and

resorption

markers

compared to

PTH-(1-34)[1].

PTH-(1-34)

(Teriparatide)
PrOP Study[1] 171% increase 92% increase

Greater

stimulation of

both bone

formation and

resorption[1].

Abaloparatide

(PTHrP Analog)

ACTIVE Trial[4]

[5]

Strong

correlation with

18-month lumbar

spine BMD

change (r=0.561)

Similar

uncoupling index

to teriparatide

Early changes in

s-PINP are a

strong predictor

of BMD

response[4][5].

PTH-(1-34)

(Teriparatide)

ACTIVE Trial[4]

[5]

Weaker

correlation with

18-month lumbar

spine BMD

change (r=0.198)

Similar

uncoupling index

to abaloparatide

Serum Calcium Levels
A significant advantage of PTHrP-(1-36) and its analogs is a lower propensity to induce

hypercalcemia, a common side effect of PTH-(1-34) therapy.

Table 3: Comparative Effects on Serum Calcium
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Therapeutic Agent Study/Observation
Incidence of
Hypercalcemia

PTHrP-(1-36) PrOP Study[1]

Associated with mild transient

hypercalcemia at higher

doses.

PTH-(1-34) (Teriparatide) PrOP Study[1]
Not associated with

hypercalcemia in this study.

Abaloparatide (PTHrP Analog) Meta-analysis
51% lower incidence

compared to Teriparatide.

PTH-(1-34) (Teriparatide) Meta-analysis
Higher incidence compared to

Abaloparatide.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the in vivo assessment of PTHrP-(1-36)

and its alternatives.

Human Clinical Trial: Subcutaneous Administration in
Postmenopausal Women

Objective: To compare the effects of daily subcutaneous injections of PTHrP-(1-36) and

PTH-(1-34) on bone turnover markers and bone mineral density.

Study Design: A 3-month randomized, prospective study[6].

Participants: Postmenopausal women with osteoporosis[6].

Intervention:

PTHrP-(1-36) group: Daily subcutaneous injections of either 400 µg or 600 µg[6].

PTH-(1-34) group: Daily subcutaneous injection of the standard 20 µg dose[6].
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Primary Outcome Measures: Changes in serum levels of procollagen type I N-terminal

propeptide (PINP) and C-terminal telopeptide of type I collagen (CTX)[1].

Secondary Outcome Measures: Changes in bone mineral density (BMD) at the lumbar spine

and hip, and safety parameters including serum calcium levels[1].

Preclinical Animal Model: Ovariectomized (OVX) Mouse
Objective: To evaluate the bone anabolic effects of PTHrP-(1-36) in a model of estrogen-

deficient osteoporosis.

Animal Model: Ovariectomized (OVX) mice, which mimic postmenopausal bone loss[7].

Intervention: Daily subcutaneous injections of PTHrP-(1-36) at a dose of 80 µg/kg/day,

administered 5 days a week for 4 or 8 weeks[7].

Outcome Measures:

Bone histology and histomorphometry of the long bones to assess changes in bone

volume, trabecular architecture, and cellular activity (osteoblast and osteoclast numbers)

[7].

Plasma levels of bone turnover markers[7].

Ex vivo analysis of bone marrow cells to assess osteogenic potential[7].

Signaling Pathways and Mechanisms of Action
The differential effects of PTHrP-(1-36) and PTH-(1-34) can be attributed to their distinct

interactions with the PTH/PTHrP receptor (PTH1R) and subsequent downstream signaling

cascades.

Both PTHrP-(1-36) and PTH-(1-34) bind to the same G protein-coupled receptor, PTH1R,

primarily activating the Gsα subunit, which in turn stimulates adenylyl cyclase to produce cyclic

AMP (cAMP)[8]. This increase in intracellular cAMP activates Protein Kinase A (PKA), a key

mediator of the anabolic effects on bone.
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Caption: General signaling pathway of PTHrP-(1-36) and PTH-(1-34) via the PTH1R.
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A key distinction lies in the conformation of the PTH1R. PTH-(1-34) binds to both a transient

(RG) and a sustained (R0) signaling conformation of the receptor, leading to a more prolonged

cAMP signal. In contrast, PTHrP-(1-36) and its analog abaloparatide preferentially bind to the

RG conformation, resulting in a more transient cAMP signal. This difference is thought to

contribute to the reduced bone resorption and lower risk of hypercalcemia associated with

PTHrP-based therapies.
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Caption: Differential receptor binding and signaling of PTH-(1-34) vs. PTHrP-(1-36).

Experimental Workflow
The in vivo validation of a therapeutic agent like PTHrP-(1-36) follows a structured workflow

from preclinical models to human clinical trials.
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Caption: In vivo validation workflow for a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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